molecular formula C6H15NO B13483813 (3S)-3-amino-2,2-dimethylbutan-1-ol

(3S)-3-amino-2,2-dimethylbutan-1-ol

Cat. No.: B13483813
M. Wt: 117.19 g/mol
InChI Key: LPYUXUILCKAQSG-YFKPBYRVSA-N
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Description

(3S)-3-amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2,2-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another method includes the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2,2-dimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(3S)-3-amino-2,2-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (3S)-3-amino-2,2-dimethylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-2,2-dimethylbutan-1-ol: The enantiomer of (3S)-3-amino-2,2-dimethylbutan-1-ol, with different stereochemistry.

    3-amino-2-hydroxybutanoic acid: A compound with a similar structure but different functional groups.

    3-amino-2,2-dimethylpropan-1-ol: A compound with a similar backbone but different substituents.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. This makes it valuable in applications where chirality is crucial, such as in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(3S)-3-amino-2,2-dimethylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1

InChI Key

LPYUXUILCKAQSG-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(C)(C)CO)N

Canonical SMILES

CC(C(C)(C)CO)N

Origin of Product

United States

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